molecular formula C14H13FN6O2 B6529529 N-[(4-fluorophenyl)methyl]-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide CAS No. 946240-36-4

N-[(4-fluorophenyl)methyl]-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide

Cat. No. B6529529
CAS RN: 946240-36-4
M. Wt: 316.29 g/mol
InChI Key: RSMOZGTWRNLXPD-UHFFFAOYSA-N
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Description

“N-[(4-fluorophenyl)methyl]-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide” is a heterocyclic compound containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles . This compound is part of a class of molecules that have been synthesized and tested for their in-vitro anticancer activity against various cancer cell lines .


Synthesis Analysis

The synthesis of similar compounds has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The general synthetic procedure involves the reaction of alkyne with various aromatic and aliphatic azide using Cu (II) catalyst in the presence of Sodium ascorbate .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged skeleton in biologically active compounds and is a bioisostere of natural purine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve 1,3-dipolar cycloaddition reactions . These reactions are facilitated by the use of a Cu (II) catalyst and Sodium ascorbate .

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structural similarity to other indole derivatives, it may bind to its targets and modulate their activity

Biochemical Pathways

Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that F5060-0070 might influence a range of biochemical pathways, but further studies are required to elucidate these effects.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of F5060-0070 are currently unknown. Pharmacokinetic studies would provide valuable information about the compound’s bioavailability, half-life, clearance rate, and potential interactions with other substances .

Result of Action

Given the broad range of activities exhibited by similar compounds, it’s possible that f5060-0070 could have diverse effects at the molecular and cellular levels .

Future Directions

The future directions for this compound and similar derivatives could involve further exploration of their anticancer potential. This could include more extensive in-vitro and in-vivo testing, as well as investigation into their potential use in other therapeutic areas .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(3-methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN6O2/c1-20-13-12(18-19-20)14(23)21(8-17-13)7-11(22)16-6-9-2-4-10(15)5-3-9/h2-5,8H,6-7H2,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMOZGTWRNLXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C=N2)CC(=O)NCC3=CC=C(C=C3)F)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

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